molecular formula C20H27N3O3S B11301663 N-(2,3-dimethylcyclohexyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide

N-(2,3-dimethylcyclohexyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide

Cat. No.: B11301663
M. Wt: 389.5 g/mol
InChI Key: QCRJOPWCUWMEKM-UHFFFAOYSA-N
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Description

N-(2,3-dimethylcyclohexyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a cyclohexyl group, a pyridazinone moiety, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylcyclohexyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the cyclohexyl and pyridazinone intermediates, followed by their coupling with the benzenesulfonamide group. The reaction conditions often include the use of polar solvents, acidic or basic catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylcyclohexyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2,3-dimethylcyclohexyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylcyclohexyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2,3-dimethylcyclohexyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C20H27N3O3S

Molecular Weight

389.5 g/mol

IUPAC Name

N-(2,3-dimethylcyclohexyl)-4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C20H27N3O3S/c1-13-5-4-6-19(15(13)3)23-27(25,26)18-9-7-16(8-10-18)12-17-11-14(2)21-22-20(17)24/h7-11,13,15,19,23H,4-6,12H2,1-3H3,(H,22,24)

InChI Key

QCRJOPWCUWMEKM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NS(=O)(=O)C2=CC=C(C=C2)CC3=CC(=NNC3=O)C

Origin of Product

United States

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